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Overview
Description
4-(7’-(Tryptamine-4,5-dione))-2,4’'-bis-5-hydroxytryptamine is a complex organic compound derived from serotonin oxidation. This compound is notable for its reactivity and potential implications in various biological processes, particularly in neurodegenerative diseases and inflammatory conditions .
Preparation Methods
The synthesis of 4-(7’-(Tryptamine-4,5-dione))-2,4’'-bis-5-hydroxytryptamine typically involves the oxidation of serotonin (5-hydroxytryptamine) using specific oxidizing agents. One common method includes the use of myeloperoxidase, an enzyme that catalyzes the oxidation of serotonin to form tryptamine-4,5-dione . Industrial production methods may involve the use of chemical oxidants such as hydrogen peroxide in the presence of transition metal catalysts .
Chemical Reactions Analysis
4-(7’-(Tryptamine-4,5-dione))-2,4’'-bis-5-hydroxytryptamine undergoes several types of chemical reactions:
Oxidation: The compound can be further oxidized, leading to the formation of various quinone derivatives.
Reduction: Reduction reactions can convert the dione back to its corresponding hydroxy derivatives.
Substitution: The compound can react with thiols to form thiol-adducts, which are significant in biological systems
Common reagents used in these reactions include hydrogen peroxide, thiols, and various transition metal catalysts. Major products formed from these reactions include quinone derivatives and thiol-adducts .
Scientific Research Applications
4-(7’-(Tryptamine-4,5-dione))-2,4’'-bis-5-hydroxytryptamine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(7’-(Tryptamine-4,5-dione))-2,4’'-bis-5-hydroxytryptamine involves its reactivity with thiols and other nucleophiles. This reactivity leads to the modification of proteins and other biomolecules, potentially altering their function. The compound’s molecular targets include cytoskeletal proteins and enzymes involved in oxidative stress responses .
Comparison with Similar Compounds
Similar compounds to 4-(7’-(Tryptamine-4,5-dione))-2,4’'-bis-5-hydroxytryptamine include:
Serotonin (5-hydroxytryptamine): The precursor to the compound, involved in neurotransmission.
Tryptamine: A simpler indole derivative with similar structural features.
Quinone derivatives: Compounds formed through the oxidation of various aromatic compounds, sharing similar reactivity.
The uniqueness of 4-(7’-(Tryptamine-4,5-dione))-2,4’'-bis-5-hydroxytryptamine lies in its specific formation from serotonin and its potential biological implications, particularly in neurodegenerative and inflammatory conditions .
Properties
CAS No. |
118230-91-4 |
---|---|
Molecular Formula |
C30H30N6O4 |
Molecular Weight |
538.6 g/mol |
IUPAC Name |
3-(2-aminoethyl)-7-[3-(2-aminoethyl)-2-[3-(2-aminoethyl)-5-hydroxy-1H-indol-4-yl]-5-hydroxy-1H-indol-4-yl]-1H-indole-4,5-dione |
InChI |
InChI=1S/C30H30N6O4/c31-8-5-14-12-34-18-1-3-21(38)27(23(14)18)29-16(7-10-33)25-19(36-29)2-4-20(37)26(25)17-11-22(39)30(40)24-15(6-9-32)13-35-28(17)24/h1-4,11-13,34-38H,5-10,31-33H2 |
InChI Key |
CEMLZXOOHUQQHH-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C2=C1NC=C2CCN)C3=C(C4=C(N3)C=CC(=C4C5=CC(=O)C(=O)C6=C5NC=C6CCN)O)CCN)O |
Canonical SMILES |
C1=CC(=C(C2=C1NC=C2CCN)C3=C(C4=C(N3)C=CC(=C4C5=CC(=O)C(=O)C6=C5NC=C6CCN)O)CCN)O |
118230-91-4 | |
Synonyms |
4-(7'-(tryptamine-4,5-dione))-2,4''-bis-5-hydroxytryptamine |
Origin of Product |
United States |
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